molecular formula C11H21N5O3 B1594695 Prolylarginine CAS No. 2418-74-8

Prolylarginine

Cat. No.: B1594695
CAS No.: 2418-74-8
M. Wt: 271.32 g/mol
InChI Key: HMNSRTLZAJHSIK-YUMQZZPRSA-N
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Description

Pro-Arg is a dipeptide formed from L-proline and L-arginine residues. It has a role as a metabolite. It derives from a L-proline and a L-asparagine.

Mechanism of Action

Target of Action

Prolylarginine, as a compound containing proline and arginine residues, may interact with targets associated with the metabolism of these amino acids. The primary targets include proline dehydrogenase/proline oxidase (PRODH/POX) and arginase , which are involved in the degradation of proline and arginine, respectively .

Mode of Action

This compound’s mode of action is likely tied to the metabolic pathways of proline and arginine. PRODH/POX, a mitochondrial flavin-dependent enzyme, converts proline into ∆1-pyrroline-5-carboxylate (P5C), transferring electrons to the electron transport chain to produce ATP or directly reduce oxygen, producing reactive oxygen species (ROS) that induce apoptosis/autophagy . Arginine, on the other hand, is metabolized into ornithine, proline, and nitric oxide, playing a crucial role in various cellular functions .

Biochemical Pathways

This compound may affect several biochemical pathways. The degradation of proline by PRODH/POX can drive apoptosis, autophagy, or survival, depending on the metabolic context . Arginine metabolism, on the other hand, can stimulate cell proliferation and physiological function through β-catenin and mTOR pathways . Arginine is also metabolized into ornithine, proline, and nitric oxide, which have significant biological importance .

Pharmacokinetics

Arginine and its salts are known to enhance protein refolding and solubilization, suppress protein-protein interaction and aggregation, and reduce the viscosity of high concentration protein formulations . These properties may impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the roles of proline and arginine in cellular processes. For instance, proline degradation by PRODH/POX can drive apoptosis, autophagy, or survival . Arginine and its metabolites can stimulate cell proliferation, differentiation, and physiological function .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of certain lipids can counteract the membrane-disruptive effects of arginine-rich peptides . Additionally, the availability of proline and arginine for their respective metabolic pathways can be influenced by factors such as the rate of glycolysis, the tricarboxylic acid (TCA) cycle, and the urea cycle .

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O3/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNSRTLZAJHSIK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178887
Record name Prolylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418-74-8
Record name L-Prolyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2418-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prolylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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